

Comparative Analysis of Hole Drift Mobilities in Diphenylamine (DPA) Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene

Cat. No.: B022847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hole drift mobilities in various diphenylamine (DPA) compounds, which are widely utilized as hole transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The efficiency of these devices is intrinsically linked to the charge transport properties of the HTMs. This document summarizes key quantitative data, details common experimental protocols for mobility measurement, and illustrates the underlying principles and workflows.

Data Presentation: Hole Drift Mobilities of DPA Compounds

The following table summarizes experimentally determined hole drift mobilities for several common DPA-based compounds. It is important to note that mobility values can vary depending on the measurement technique, device architecture, and film morphology.

Compound Name	Acronym	Measurement Technique	Hole Drift Mobility (cm ² /Vs)	Reference Compound(s) for Comparison
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine	NPB	SCLC	1.63 x 10 ⁻⁵ (at 50 nm thickness) to 7.64 x 10 ⁻⁴ (at 1000 nm thickness)	TPD, α-NPD
N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine	TPD	TOF	~10 ⁻³	NPB, Alq ₃
Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine	poly-TPD	SCLC	1.7 x 10 ⁻⁴ to 2 x 10 ⁻³	-
2,2',7,7'-Tetrakis(N,N-dimethoxyphenylamine)-9,9'-spirobifluorene	spiro-OMeTAD	SCLC	4.71 x 10 ⁻⁴	spiro-PS, spiro-CN
A spiro-type HTM with a larger conjugation unit	spiro-PS	SCLC	3.48 x 10 ⁻³	spiro-OMeTAD, spiro-CN
A spiro-type HTM with a cyano group	spiro-CN	SCLC	1.04 x 10 ⁻³	spiro-OMeTAD, spiro-PS

Fluorene derivative with diphenylamino substituent	2C1DAF	TOF	$\sim 10^{-3}$ (at 1.6 x 10^5 V/cm)	TPD, CBP
--	--------	-----	---------------------------------------	----------

Experimental Protocols

The two most common techniques for measuring hole drift mobility in organic semiconductors are the Time-of-Flight (TOF) method and the Space-Charge-Limited Current (SCLC) method.

Time-of-Flight (TOF) Method

The TOF technique directly measures the transit time of charge carriers across a material of known thickness under an applied electric field.[\[1\]](#)

Device Fabrication:

- A thick film (typically several micrometers) of the DPA compound is deposited on a transparent conductive substrate (e.g., Indium Tin Oxide - ITO).[\[2\]](#)
- A semi-transparent top metal electrode (e.g., aluminum) is then deposited on the organic layer to complete the sandwich-type device structure.

Measurement Procedure:

- A voltage bias is applied across the device, creating an electric field.
- A short pulse of light (typically from a nitrogen laser) with a photon energy above the bandgap of the DPA material is used to generate electron-hole pairs near the transparent electrode.
- Under the applied field, holes drift across the organic layer towards the cathode.
- A transient photocurrent is measured as the sheet of charge carriers moves through the material. The transit time (t_T) is determined from the inflection point of the photocurrent transient.

- The hole drift mobility (μ) is then calculated using the equation: $\mu = L^2 / (V * tT)$ where L is the thickness of the organic film and V is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

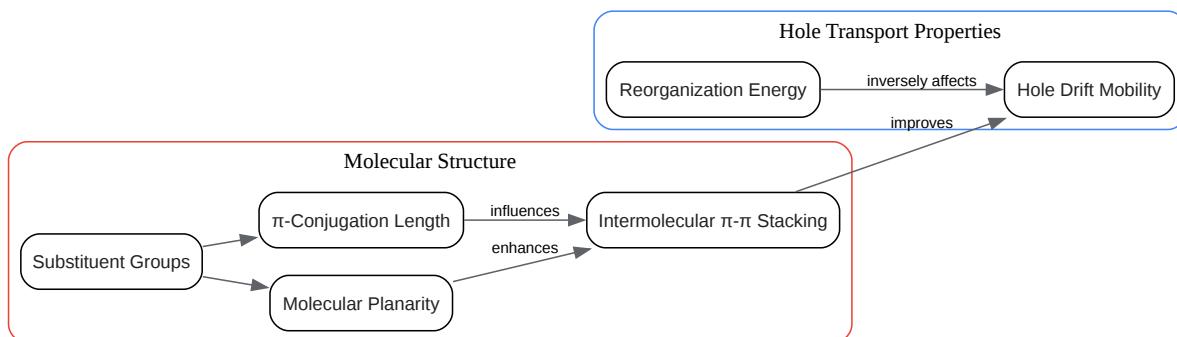
The SCLC method is used to determine the charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.^[3] This method is particularly useful for thin films, which are more representative of actual device architectures.^[4]

Device Fabrication:

- A hole-only device is fabricated, typically in a sandwich structure. For example, ITO / Hole Injection Layer (HIL) / DPA compound / High Work Function Metal (e.g., Au or Al).
- An Ohmic contact for hole injection is crucial for accurate SCLC measurements. This is often achieved by using a suitable HIL, such as PEDOT:PSS or MoO₃.^[5]

Measurement Procedure:

- The current density (J) is measured as a function of the applied voltage (V) in the dark.
- At a certain voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge limited.
- In the trap-free SCLC regime, the current density follows the Mott-Gurney law: $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/L^3)$ where ϵ_0 is the permittivity of free space, ϵ_r is the relative permittivity of the material, μ is the hole mobility, and L is the film thickness.
- The hole mobility can be extracted from the slope of the J vs. V² plot in the SCLC region.


Visualizations

Experimental Workflow for Hole Mobility Measurement

[Click to download full resolution via product page](#)

Caption: A generalized workflow for measuring hole mobility in DPA compounds.

Relationship between Molecular Structure and Hole Mobility

[Click to download full resolution via product page](#)

Caption: Key molecular structure factors influencing hole drift mobility in DPA compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchmap.jp [researchmap.jp]
- 2. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Comparative Analysis of Hole Drift Mobilities in Diphenylamine (DPA) Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022847#comparative-analysis-of-hole-drift-mobilities-in-dpa-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com